2-Iodobenzene-1,3-diamine
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Overview
Description
2-Iodobenzene-1,3-diamine is an organic compound with the molecular formula C6H7IN2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 3 positions, and an iodine atom is substituted at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodobenzene-1,3-diamine typically involves the iodination of 1,3-diaminobenzene. One common method includes the reaction of 1,3-diaminobenzene with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) or sodium hypochlorite (NaOCl). The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective iodination at the 2 position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination reaction but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Iodobenzene-1,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce nitrobenzene derivatives .
Scientific Research Applications
2-Iodobenzene-1,3-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodobenzene-1,3-diamine involves its interaction with various molecular targets. The iodine atom and amino groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes by modifying proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzene-1,3-diol: Similar structure but with hydroxyl groups instead of amino groups.
2-Bromobenzene-1,3-diamine: Similar structure but with a bromine atom instead of iodine.
2-Chlorobenzene-1,3-diamine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
2-Iodobenzene-1,3-diamine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing different synthetic pathways and products .
Properties
Molecular Formula |
C6H7IN2 |
---|---|
Molecular Weight |
234.04 g/mol |
IUPAC Name |
2-iodobenzene-1,3-diamine |
InChI |
InChI=1S/C6H7IN2/c7-6-4(8)2-1-3-5(6)9/h1-3H,8-9H2 |
InChI Key |
XGAWSRMJEKFEHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)I)N |
Origin of Product |
United States |
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